molecular formula C9H11N3 B2732384 2,3-dihydro-1H-indole-1-carboximidamide CAS No. 59589-60-5

2,3-dihydro-1H-indole-1-carboximidamide

Cat. No.: B2732384
CAS No.: 59589-60-5
M. Wt: 161.208
InChI Key: VBIWTALYKCUJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-indole-1-carboximidamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H11N3, has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-1-carboximidamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex molecules with potential biological activities .

Scientific Research Applications

2,3-Dihydro-1H-indole-1-carboximidamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: It is a precursor in the synthesis of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-1H-indole
  • 5-Fluoro-2,3-dimethyl-1H-indole
  • 1H-Indole-3-carbaldehyde

Uniqueness

2,3-Dihydro-1H-indole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIWTALYKCUJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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